molecular formula C2H6N8 B1599697 3,6-Di(hydrazino)-1,2,4,5-tetrazine CAS No. 5940-53-4

3,6-Di(hydrazino)-1,2,4,5-tetrazine

Cat. No.: B1599697
CAS No.: 5940-53-4
M. Wt: 142.12 g/mol
InChI Key: NLZBZABIJAZRIZ-UHFFFAOYSA-N
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Description

3,6-Di(hydrazino)-1,2,4,5-tetrazine is a nitrogen-rich heterocyclic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two hydrazino groups attached to a tetrazine ring, making it a valuable building block in the synthesis of energetic materials and other specialized chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine typically involves the reaction of 3,6-dichloro-1,2,4,5-tetrazine with hydrazine hydrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the complete substitution of chlorine atoms with hydrazino groups. The reaction can be represented as follows:

3,6-dichloro-1,2,4,5-tetrazine+2hydrazine hydrateThis compound+2HCl\text{3,6-dichloro-1,2,4,5-tetrazine} + 2 \text{hydrazine hydrate} \rightarrow \text{this compound} + 2 \text{HCl} 3,6-dichloro-1,2,4,5-tetrazine+2hydrazine hydrate→this compound+2HCl

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di(hydrazino)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding tetrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various tetrazine and hydrazine derivatives, which can be further utilized in the synthesis of more complex compounds.

Scientific Research Applications

3,6-Di(hydrazino)-1,2,4,5-tetrazine has several scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of energetic materials, such as explosives and propellants, due to its high nitrogen content and stability.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the detection of specific biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of specialized chemicals and materials with unique properties, such as high thermal stability and reactivity.

Mechanism of Action

The mechanism of action of 3,6-Di(hydrazino)-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations, which are facilitated by the presence of hydrazino groups. These groups can participate in nucleophilic and electrophilic reactions, leading to the formation of new bonds and the generation of reactive intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

    3,6-Diamino-1,2,4,5-tetrazine: Similar in structure but with amino groups instead of hydrazino groups.

    3,6-Dichloro-1,2,4,5-tetrazine: The precursor used in the synthesis of 3,6-Di(hydrazino)-1,2,4,5-tetrazine.

    3,6-Dimethyl-1,2,4,5-tetrazine: Contains methyl groups instead of hydrazino groups.

Uniqueness: this compound is unique due to its high nitrogen content and the presence of hydrazino groups, which impart distinct reactivity and stability. This makes it particularly valuable in the synthesis of energetic materials and other specialized applications.

Properties

IUPAC Name

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZBZABIJAZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475137
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5940-53-4
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The invention also includes a method for preparing 3,6-di(azido)-1,2,4,5-tetrazine. The method involves reacting 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with NH2NH2.H2O to form 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), then reacting the 3,6-di(hydrazino)-1,2,4,5-tetrazine with an aqueous hydrochloric acid solution of NaNO2, thereby forming a crude reaction product comprising 3,6-di(azido)-1,2,4,5-tetrazine and solid impurities, and extracting the 3,6-di(azido)-1,2,4,5-tetrazine away from the impurities in the crude reaction product.
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3,6-di(azido)-1,2,4,5-tetrazine
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3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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